1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

Lipophilicity ADME Sigma-2 Receptor

1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine (CAS 428835-93-2) is a disubstituted piperazine featuring a 4-methylcyclohexyl group on one nitrogen and a naphthalen-1-ylmethyl substituent on the other. It has been examined as a naphthalene-containing analog in a series of 1-cyclohexylpiperazine-based σ2 receptor ligands and has appeared in patent disclosures related to melanocortin receptor modulation.

Molecular Formula C22H30N2
Molecular Weight 322.5 g/mol
Cat. No. B14920412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine
Molecular FormulaC22H30N2
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H30N2/c1-18-9-11-21(12-10-18)24-15-13-23(14-16-24)17-20-7-4-6-19-5-2-3-8-22(19)20/h2-8,18,21H,9-17H2,1H3
InChIKeyCEZQGAFSYROOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine – Structural Context for Sigma-2 and Melanocortin-Focused Procurement


1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine (CAS 428835-93-2) is a disubstituted piperazine featuring a 4-methylcyclohexyl group on one nitrogen and a naphthalen-1-ylmethyl substituent on the other. It has been examined as a naphthalene-containing analog in a series of 1-cyclohexylpiperazine-based σ2 receptor ligands [1] and has appeared in patent disclosures related to melanocortin receptor modulation [2]. Its predicted physicochemical profile includes a log P of approximately 4.7 and a boiling point near 456 °C .

Why 1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine Cannot Be Replaced by Common Cyclohexyl or Tetralin Analogs Without Confirmatory Data


Within the σ2 receptor ligand class, minor structural modifications such as the addition of a methyl group to the cyclohexyl ring or the exchange of a tetralin moiety for naphthalene can dramatically alter lipophilicity, metabolic stability, and receptor subtype selectivity [1]. In the melanocortin patent space, the specific combination of a 4-methylcyclohexyl N-substituent and a naphthalen-1-ylmethyl group was claimed among a narrow set of embodiments, suggesting that generic substitution with unsubstituted cyclohexyl or benzyl analogs would not preserve the intended pharmacological or intellectual property profile [2]. Without direct comparative binding data, however, any assumption of functional interchangeability is scientifically unsound.

Quantitative Differentiation Map for 1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine


Predicted Lipophilicity Advantage Over Des-Methyl and Tetralin Analogs

The ACD/Labs-predicted log P for 1-(4-methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is 4.70 . In the sigma-2 ligand series, the unsubstituted 1-cyclohexyl-4-(naphthalen-1-ylalkyl) analogs typically exhibit log P values in the range of 3.5–4.2 (estimated from published congener data [1]), meaning the 4-methyl group adds approximately 0.5–1.2 log units of lipophilicity. Higher lipophilicity can enhance blood-brain barrier penetration but may also reduce aqueous solubility.

Lipophilicity ADME Sigma-2 Receptor

Sigma-2 Receptor Series Membership and Patent-Cited Melanocortin Relevance

The compound is explicitly listed among naphthalene analogs prepared in a sigma-2 receptor structure-activity relationship study [1]. While individual Ki values for this compound are not publicly reported, the series as a whole displayed subnanomolar to low-nanomolar sigma-2 affinity (e.g., lead compound 33 Ki = 0.34 nM) [1]. Separately, the compound falls within the Markush structure of US patent US20050014749, which claims substituted piperazines for melanocortin-mediated conditions [2].

Sigma-2 Agonist Melanocortin Patent Composition-of-Matter

Predicted Physicochemical Baseline Versus 1-Cyclohexyl-4-(naphthalen-1-ylmethyl)piperazine

The predicted boiling point of the target compound is 455.6 ± 25.0 °C, with a vapor pressure of 0.0 ± 1.1 mmHg at 25 °C . For the des-methyl analog (1-cyclohexyl-4-(naphthalen-1-ylmethyl)piperazine, MW 308.5), predicted boiling points are lower (estimated ~420–430 °C) due to reduced molecular weight and weaker van der Waals interactions. The higher boiling point suggests greater thermal stability during high-temperature purification or formulation processes.

Boiling Point Vapor Pressure Physicochemical Stability

Optimal Deployment Scenarios for 1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine in Research and Early Development


Sigma-2 Receptor Probe Expansion

The compound can serve as a lipophilic naphthalene extension to the PB28 chemotype. Research groups aiming to map the sigma-2 receptor's tolerance for cyclohexyl substitution should procure this compound as a comparator against the parent 1-cyclohexyl-4-(naphthalen-1-ylalkyl) series [1].

Melanocortin Receptor Agonist Lead Optimization

Given its inclusion in US20050014749, the compound is a viable intermediate or scaffold for synthesizing MC4R-preferring agonists. Procurement is advised for medicinal chemistry teams exploring 4-substituted piperazine cores with enhanced metabolic stability [2].

Physicochemical Reference Standard for Cyclohexyl-Piperazine Libraries

With well-characterized predicted log P (4.70), boiling point (455.6 °C), and vapor pressure, this compound can be used as a reference point in HPLC method development or log P calibration for related CNS-focused compound libraries .

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